

1-Monoelaidin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 1-Monoelaidin

Cat. No.: B1676719

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An in-depth examination of the physicochemical properties, biological activity, and experimental applications of **1-Monoelaidin** (CAS Number: 2716-53-2), a monoglyceride with significant potential in biomedical research and pharmaceutical development.

This technical guide provides a comprehensive overview of **1-Monoelaidin**, catering to researchers, scientists, and professionals in the field of drug development. The document details its chemical and physical properties, explores its role as a transient receptor potential vanilloid 1 (TRPV1) agonist, and discusses its applications in drug delivery systems. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and application.

Core Properties of 1-Monoelaidin

1-Monoelaidin is a monoglyceride consisting of glycerol esterified with elaidic acid, the trans isomer of oleic acid. Its unique physicochemical properties are fundamental to its biological functions and applications.

Identifier	Value	Source(s)
CAS Number	2716-53-2	[1][2][3][4]
Molecular Formula	C21H40O4	[1][3]
Molecular Weight	356.54 g/mol	[3][5]
Synonyms	Glycerol α -monoelaidate, 1-Mono-trans-9-octadecenoyl Glycerol, (E)-9-Octadecenoic acid, 2,3-dihydroxypropyl ester	[3][4]

Physicochemical Property	Value	Source(s)
Physical Form	White to light yellow powder/crystal	[6]
Melting Point	56-59 °C	
Boiling Point (Predicted)	483.3 \pm 35.0 °C	[4]
Density (Predicted)	0.969 \pm 0.06 g/cm ³	[4]
Solubility	Soluble in hot methanol	
Storage Temperature	Sealed in a dry place at room temperature or -20°C for long-term storage.	[1][4]

Biological Activity: A Potent TRPV1 Agonist

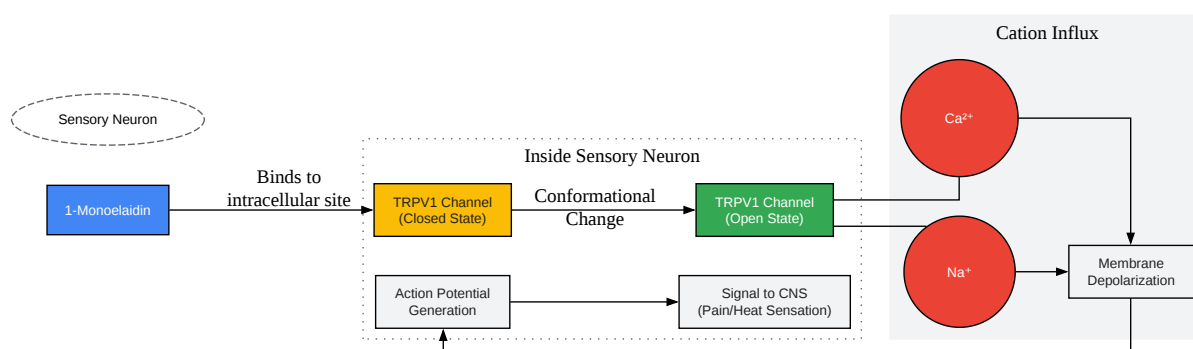
1-Monoelaidin is recognized as an activator of the Transient Receptor Potential Vanilloid subtype 1 (TRPV1), also known as the capsaicin receptor.[4] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in pain perception, inflammation, and thermoregulation.

Activation of TRPV1 by agonists like **1-Monoelaidin** leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the neuron and the generation of an action potential. This signaling is integral to the sensation of noxious stimuli. Monoacylglycerols,

including **1-Monoelaidin**, have been identified as functional compounds that can activate TRPV1 both in vitro and in vivo. Their potency is reported to be about 50 times less than that of capsaicin, with a maximal response approximately half that of capsaicin.

Signaling Pathway of TRPV1 Activation by 1-Monoelaidin

The following diagram illustrates the proposed signaling cascade initiated by the binding of **1-Monoelaidin** to the TRPV1 receptor.



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TRPV1 activation by **1-Monoelaidin**.

Applications in Drug Delivery

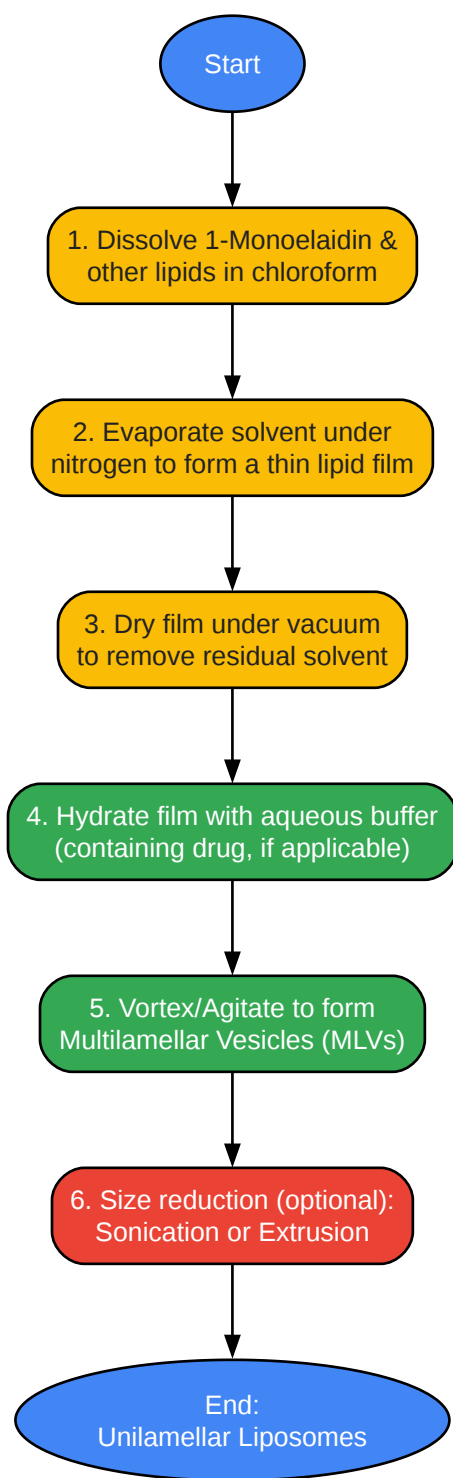
Monoglycerides, including the cis-isomer of **1-Monoelaidin** (monoolein), are extensively investigated as components of lipid-based drug delivery systems (LBDDS). These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs. Mono- and di-glycerides can act as single-component excipients, simplifying formulation screening. The self-emulsifying properties of these lipids in the gastrointestinal tract can improve drug solubilization and absorption.

While direct studies on **1-Monoelaidin** in drug delivery are less common than for its cis-counterpart, its lipid nature and ability to form self-assembled nanostructures suggest its potential in forming various liquid crystalline phases, such as cubic and hexagonal phases. These structures can encapsulate and provide sustained release of therapeutic agents.

Experimental Protocols

Preparation of 1-Monoelaidin-Containing Liposomes

This protocol outlines a general method for preparing liposomes incorporating **1-Monoelaidin**, which can be adapted for drug encapsulation studies.



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Workflow for liposome preparation.

Methodology:

- **Lipid Dissolution:** Co-dissolve **1-Monoelaidin** and other lipid components (e.g., phospholipids, cholesterol) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
- **Film Formation:** Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
- **Drying:** Further dry the lipid film under a high vacuum for several hours to ensure complete removal of any residual solvent.
- **Hydration:** Add an aqueous buffer (e.g., phosphate-buffered saline) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The hydration temperature should be above the phase transition temperature of the lipids.
- **Vesicle Formation:** Agitate the mixture by vortexing or mechanical shaking. This process causes the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
- **Sizing (Optional):** To obtain a more uniform size distribution and produce unilamellar vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size.

In Vitro Cell-Based Assay for TRPV1 Activation

This protocol describes a cell-based assay to quantify the activation of TRPV1 by **1-Monoelaidin** using a calcium-sensitive fluorescent dye.

Methodology:

- **Cell Culture:** Culture a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1) in appropriate media and conditions until they reach a suitable confluency for the assay (typically 80-90%).
- **Cell Plating:** Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
- **Dye Loading:** Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by

incubating them in a dye-containing buffer solution in the dark at 37°C for 30-60 minutes.

- **Compound Preparation:** Prepare a stock solution of **1-Monoelaidin** in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
- **Fluorescence Measurement:**
 - Place the 96-well plate into a fluorescence plate reader.
 - Measure the baseline fluorescence for a short period.
 - Add the different concentrations of the **1-Monoelaidin** solution (and appropriate controls, such as a known TRPV1 agonist like capsaicin and a vehicle control) to the wells.
 - Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying TRPV1 channel activation.
- **Data Analysis:** The change in fluorescence is typically expressed as a ratio relative to the baseline fluorescence. Dose-response curves can be generated to determine the EC₅₀ (half-maximal effective concentration) of **1-Monoelaidin**.

Safety and Handling

1-Monoelaidin is generally considered a safe compound for laboratory use.^[1] However, standard safety precautions should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including gloves, lab coat, and eye protection.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- **Storage:** Store in a tightly sealed container in a dry and cool place.^[2] For long-term stability, storage at -20°C is recommended.
- **Hazard Statements:** According to some suppliers, hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335

(May cause respiratory irritation).[3]

This guide provides a foundational understanding of **1-Monoelaidin** for its application in research and development. Further investigation into its specific interactions and formulation characteristics will continue to unveil its full potential in the pharmaceutical and biomedical fields.

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